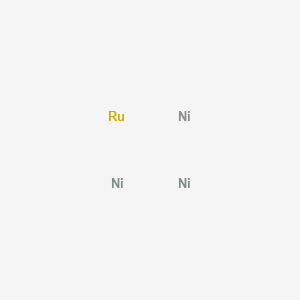

Nickel;ruthenium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nickel and ruthenium are transition metals that belong to the platinum group of elements. When combined, they form a compound known as nickel-ruthenium. This compound is notable for its unique properties, including high resistance to corrosion and wear, making it valuable in various industrial applications. Nickel-ruthenium compounds are often used as catalysts in chemical reactions due to their ability to facilitate processes efficiently.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nickel-ruthenium compounds can be synthesized using several methods. One common approach is the co-precipitation method, where nickel nitrate and ruthenium chloride are dissolved in water and then precipitated using ammonium carbonate and ammonium hydroxide . Another method involves loading nickel and ruthenium onto a hydrotalcite support through a post-synthetic process . This involves dissolving the metals in appropriate solvents and then depositing them onto the support material.

Industrial Production Methods: In industrial settings, nickel-ruthenium compounds are often produced through a combination of chemical reduction and deposition techniques. For example, nickel and ruthenium can be co-deposited onto a substrate using electrochemical methods, which allow for precise control over the composition and thickness of the resulting compound.

Analyse Des Réactions Chimiques

Types of Reactions: Nickel-ruthenium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, ruthenium in the compound can be oxidized to form ruthenium dioxide (RuO2) when heated with oxygen . Additionally, nickel-ruthenium compounds can participate in hydrogenation reactions, where they act as catalysts to facilitate the addition of hydrogen to organic molecules .

Common Reagents and Conditions: Common reagents used in reactions involving nickel-ruthenium compounds include hydrogen gas, oxygen, and various organic substrates. The reactions typically occur under controlled conditions, such as elevated temperatures and pressures, to ensure optimal performance of the compound as a catalyst.

Major Products Formed: The major products formed from reactions involving nickel-ruthenium compounds depend on the specific reaction being carried out. For example, in hydrogenation reactions, the primary products are hydrogenated organic compounds, while oxidation reactions yield oxides such as ruthenium dioxide .

Applications De Recherche Scientifique

Nickel-ruthenium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various organic reactions, including hydrogenation, oxidation, and isomerization . In biology and medicine, nickel-ruthenium compounds are being explored for their potential as therapeutic agents, particularly in the treatment of cancer and neurological diseases . Additionally, these compounds are used in the development of advanced materials for electronics, such as wear-resistant electrical contacts and thick-film resistors .

Mécanisme D'action

The mechanism by which nickel-ruthenium compounds exert their effects is primarily through their catalytic properties. The metals in the compound facilitate chemical reactions by providing active sites for the reactants to interact. This lowers the activation energy required for the reaction, thereby increasing the reaction rate. In biological systems, ruthenium compounds can act as nitric oxide donors, influencing various molecular pathways and exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Nickel-ruthenium compounds can be compared with other platinum group metal compounds, such as platinum-ruthenium and palladium-ruthenium. While all these compounds share similar catalytic properties, nickel-ruthenium compounds are often preferred for their lower cost and higher availability . Additionally, nickel-ruthenium compounds exhibit unique electronic properties that make them suitable for specific applications, such as in the development of advanced electronic materials .

List of Similar Compounds:- Platinum-ruthenium

- Palladium-ruthenium

- Nickel-platinum

- Nickel-palladium

Nickel-ruthenium compounds stand out due to their unique combination of properties, making them valuable in a wide range of scientific and industrial applications.

Propriétés

Numéro CAS |

97647-51-3 |

|---|---|

Formule moléculaire |

Ni3Ru |

Poids moléculaire |

277.2 g/mol |

Nom IUPAC |

nickel;ruthenium |

InChI |

InChI=1S/3Ni.Ru |

Clé InChI |

LGZBFOUDQOWKCL-UHFFFAOYSA-N |

SMILES canonique |

[Ni].[Ni].[Ni].[Ru] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)

![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)

![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)

![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)

![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)